Bicyclo[1.1.0]butane, 1-bromo-

Catalog No.
S14644394
CAS No.
101391-44-0
M.F
C4H5Br
M. Wt
132.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo[1.1.0]butane, 1-bromo-

CAS Number

101391-44-0

Product Name

Bicyclo[1.1.0]butane, 1-bromo-

IUPAC Name

1-bromobicyclo[1.1.0]butane

Molecular Formula

C4H5Br

Molecular Weight

132.99 g/mol

InChI

InChI=1S/C4H5Br/c5-4-1-3(4)2-4/h3H,1-2H2

InChI Key

PENAXSLTNYWVQC-UHFFFAOYSA-N

Canonical SMILES

C1C2C1(C2)Br

Bicyclo[1.1.0]butane, specifically 1-bromo-bicyclo[1.1.0]butane, is an organic compound characterized by its unique bicyclic structure consisting of two fused cyclopropane rings. The molecular formula for bicyclo[1.1.0]butane is C4H6C_4H_6, and it is recognized for its considerable strain energy, estimated at 63.9 kcal/mol, making it one of the most strained isolatable compounds known . This strain arises from the nonplanar arrangement of the cyclopropane rings, which exhibit a dihedral angle of approximately 123° . The compound is typically a colorless gas that can condense under appropriate conditions.

Due to its strained structure:

  • Thermolysis: Bicyclo[1.1.0]butane can thermally decompose to form 1,3-butadiene through a concerted pericyclic mechanism, requiring an activation energy of about 41 kcal/mol .
  • Cycloaddition Reactions: It participates in stereoselective Alder-Ene reactions, leading to the synthesis of cyclopropyl- and aryl-substituted cyclobutenes .
  • Metal-Catalyzed Transformations: Bicyclo[1.1.0]butanes can undergo metal-catalyzed cycloisomerization and allylation reactions, often leading to complex polycyclic structures .

Research indicates potential biological applications for bicyclo[1.1.0]butanes, particularly in medicinal chemistry where they are explored as covalent reactive groups. For instance, derivatives of bicyclo[1.1.0]butane have been synthesized using engineered enzymes from cyanobacteria, suggesting pathways for biotransformation and drug development

Several methods are employed to synthesize bicyclo[1.1.0]butane and its derivatives:

  • Intramolecular Reactions: One common method involves the reaction of 1-bromo-3-chlorocyclobutane through intramolecular Wurtz coupling using sodium .
  • Transmetallation Reactions: Bicyclo[1.1.0]butyllithium can be generated from gem-dibromocyclopropanes via sequential transmetallation with alkyllithium reagents, followed by addition to electrophilic acceptors .
  • Thermal Reactions: Heating certain precursors leads to the formation of bicyclo[1.1.0]butanes through thermally induced transformations.

Of Bicyclo[1.1.0]butyl and Azabicyclo[1.1 ..." class="citation ml-xs inline" data-state="closed" href="https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/chem.202300008" rel="nofollow noopener" target="_blank"> . These studies often employ spectroscopic techniques such as electron spin resonance to elucidate reaction mechanisms.

Bicyclo[1.1.0]butane exhibits unique characteristics compared to other bicyclic compounds due to its extreme strain and specific reactivity patterns.

Compound NameStructure TypeStrain Energy (kcal/mol)Notable Reactions
Bicyclo[2.2.0]hexaneBicyclic~27[2+2] Cycloaddition
Bicyclo[3.3.0]octaneBicyclic~24Ring-opening reactions
Bicyclo[1.1.1]pentaneBicyclic~40Thermolysis to form propylene
Propalene (Bicyclobutadiene)Bicyclic~60Cycloaddition reactions

Bicyclo[1.1.0]butane stands out due to its higher strain energy and unique reactivity profile, making it a subject of interest in both theoretical studies and practical applications in organic synthesis and medicinal chemistry

XLogP3

1.4

Exact Mass

131.95746 g/mol

Monoisotopic Mass

131.95746 g/mol

Heavy Atom Count

5

Dates

Modify: 2024-08-10

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